2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an iodine atom at the 5-position and an amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile with an iodine source in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine structure with the iodine atom incorporated at the 5-position.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Cyclization Reactions: The amino group at the 2-position can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine
- 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester
Uniqueness
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the iodine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance the compound’s ability to participate in halogen bonding, which is important in drug design and molecular recognition processes.
Properties
CAS No. |
163622-51-3 |
---|---|
Molecular Formula |
C6H5IN4O |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-amino-5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5IN4O/c7-2-1-9-4-3(2)5(12)11-6(8)10-4/h1H,(H4,8,9,10,11,12) |
InChI Key |
CFKGELUCXJPDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.